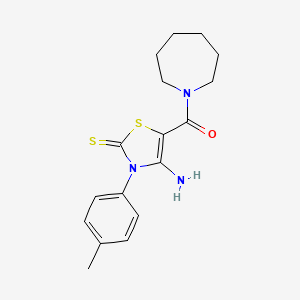
4-amino-5-(azepane-1-carbonyl)-3-(4-methylphenyl)-2,3-dihydro-1,3-thiazole-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-amino-5-(azepane-1-carbonyl)-3-(4-methylphenyl)-2,3-dihydro-1,3-thiazole-2-thione is a useful research compound. Its molecular formula is C17H21N3OS2 and its molecular weight is 347.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 4-amino-5-(azepane-1-carbonyl)-3-(4-methylphenyl)-2,3-dihydro-1,3-thiazole-2-thione belongs to the thiazole family, which is known for its diverse biological activities. Thiazoles are five-membered heterocycles containing sulfur and nitrogen that have been extensively studied for their pharmacological properties. This article reviews the biological activity of this specific thiazole derivative, focusing on its antibacterial, antifungal, anti-inflammatory, and cytotoxic effects.
Chemical Structure and Properties
The molecular formula of the compound is C17H21N3OS with a molecular weight of 325.43 g/mol. The structure features an azepane ring and a thiazole moiety that contribute to its biological activity.
Antibacterial Activity
Research indicates that thiazole derivatives exhibit significant antibacterial properties. A study evaluated various thiazole compounds against Gram-positive and Gram-negative bacteria. The results showed that derivatives similar to this compound had minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics like oxytetracycline.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | 7.8 | Staphylococcus aureus |
| Oxytetracycline | 15.6 | Staphylococcus aureus |
| Other Thiazole Derivatives | Varies | E. coli, Pseudomonas aeruginosa |
Antifungal Activity
In addition to antibacterial effects, thiazoles have shown antifungal properties. In comparative studies, the compound demonstrated activity against common fungal strains such as Candida albicans and Aspergillus niger. The antifungal efficacy was evaluated using standard methods where the compound's performance was comparable to established antifungal agents.
Anti-inflammatory Activity
Thiazole derivatives are also recognized for their anti-inflammatory potential. In vitro assays have shown that compounds similar to this thiazole can inhibit pro-inflammatory cytokines in cell cultures, suggesting a mechanism for reducing inflammation in various conditions.
Case Studies and Research Findings
A study published in a peer-reviewed journal highlighted the synthesis and biological evaluation of various thiazole derivatives, including our compound of interest. The researchers found that modifications in the thiazole structure significantly influenced biological activity. Notably:
- Compound Variants : Structural variations led to differing binding affinities and biological outcomes.
- Cytotoxicity Assays : The compound was tested on cancer cell lines (e.g., HeLa cells), showing promising results with IC50 values indicating effective cytotoxicity.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. The presence of specific functional groups (e.g., amine and carbonyl) enhances interaction with biological targets. Computational studies have indicated that modifications at the azepane or thiazole positions can lead to improved binding interactions with target proteins.
Propriétés
IUPAC Name |
[4-amino-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazol-5-yl]-(azepan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS2/c1-12-6-8-13(9-7-12)20-15(18)14(23-17(20)22)16(21)19-10-4-2-3-5-11-19/h6-9H,2-5,10-11,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHLWRJDGWYETDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(SC2=S)C(=O)N3CCCCCC3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














